molecular formula C8H12O3 B144500 1,4-Dioxaspiro[4.5]decan-8-one CAS No. 4746-97-8

1,4-Dioxaspiro[4.5]decan-8-one

Cat. No.: B144500
CAS No.: 4746-97-8
M. Wt: 156.18 g/mol
InChI Key: VKRKCBWIVLSRBJ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1,4-Dioxaspiro[4It’s known that this compound can be used as a biochemical reagent , suggesting that it may interact with various biological targets.

Mode of Action

The exact mode of action of 1,4-Dioxaspiro[4It’s known that this compound can be used in a study of microwave-assisted reductive amination , indicating that it may interact with its targets through amination reactions.

Biochemical Pathways

1,4-Dioxaspiro[4.5]decan-8-one can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin, via a novel aromatization process . These derivatives are involved in various biochemical pathways, such as the serotonin pathway and melatonin pathway, which play crucial roles in mood regulation, sleep-wake cycles, and other physiological processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Dioxaspiro[4Its solubility in various solvents like chloroform and methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 1,4-Dioxaspiro[4Its ability to be converted into various 5-alkoxytryptamine derivatives suggests that it may have diverse effects depending on the specific derivative and its interaction with cellular targets.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 1,4-Dioxaspiro[4It’s known that this compound is sensitive to moisture , suggesting that humidity could affect its stability. Additionally, its use in microwave-assisted reactions indicates that temperature could influence its reactivity.

Biological Activity

1,4-Dioxaspiro[4.5]decan-8-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Melting Point : 70-73 °C
  • Boiling Point : Approximately 112 °C
  • Density : 1.0887 g/cm³

Biological Activities

This compound exhibits a range of biological activities including antibacterial, analgesic, and potential neuropharmacological effects.

Antibacterial Activity

Research indicates that derivatives of this compound possess significant antibacterial properties. For instance, triaza and dioxa aza spiro derivatives synthesized from this compound have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triaza derivativeE. coli32 µg/mL
Dioxa aza spiro derivativeS. aureus16 µg/mL
Original compoundPseudomonas aeruginosa64 µg/mL

Analgesic Properties

The compound is also noted for its role in synthesizing potent analgesics. It has been utilized as a building block in the preparation of various analgesic compounds that target pain pathways effectively .

Neuropharmacological Effects

Recent studies have explored the conversion of this compound into 5-alkoxytryptamine derivatives such as serotonin and melatonin through a novel aromatization process. These derivatives are known to play significant roles in mood regulation and sleep cycles, suggesting potential applications in treating mood disorders and insomnia .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Target Receptors : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A receptor, suggesting its role as a partial agonist with implications for anxiety and depression treatment .
  • Biochemical Pathways : It is involved in the modulation of neurotransmitter levels and has been linked to the inhibition of pain signaling pathways through its analgesic derivatives.

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of synthesized derivatives, researchers found that certain modifications to the dioxaspiro structure significantly enhanced activity against resistant bacterial strains. The study highlighted the importance of structural variations in optimizing pharmacological properties .

Case Study 2: Neuropharmacological Applications

A recent investigation into the neuropharmacological effects demonstrated that specific derivatives exhibited selective binding to serotonin receptors, leading to enhanced anxiolytic effects in animal models. This research opens avenues for developing new treatments for anxiety disorders based on these findings .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRKCBWIVLSRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340791
Record name 1,4-Dioxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-97-8
Record name 1,4-Dioxaspiro[4.5]decan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-97-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxaspiro[4.5]decan-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.1 mg (0.02 mmol) of sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.49 g (0.8 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 158 mg (1 mmol) of 1,4-dioxaspiro[4.5]decane-8-ol were added to 5 ml of ethyl acetate, and the mixture was heated at 70° C. while being stirred under a nitrogen for eight hours. The later treatment was carried out in the same way as in Example 1, and then 1,4-dioxaspiro[4.5]decane-8-one was obtained. The yield of the obtained 1,4-dioxaspiro[4.5]decane-8-one was determined and the result is shown in Table 1. (Yield 86%)
Quantity
6.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1,4-Dioxaspiro[4.5]decan-8-one in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a protected ketone (ketal) group, makes it valuable for constructing complex molecules. Researchers have utilized it in synthesizing various compounds, including:

  • Pharmaceutical intermediates: These are crucial precursors in drug discovery and development. []
  • Liquid crystals: These materials are essential components in displays and other technologies relying on light modulation. []
  • Insecticides: These compounds play a vital role in agriculture and pest control. []
  • Fluorenes and Dibenzo[g,p]chrysenes: These polycyclic aromatic hydrocarbons have applications in optoelectronic materials and dyes. []
  • Spiroheterocyclic compounds: This diverse class of compounds displays a wide range of biological activities and finds applications in medicinal chemistry. []

Q2: How can this compound be synthesized efficiently?

A2: A recent study [] presents an optimized method for synthesizing this compound from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using selective deketalization in an acidic solution.

    Q3: Can you provide an example of this compound's use in total synthesis?

    A3: Researchers successfully employed this compound in the total synthesis of Bifidenone [], a natural product exhibiting tubulin polymerization inhibition properties. This 12-step synthesis highlights the compound's utility in constructing complex natural products with potential medicinal applications.

    Q4: Are there any spectroscopic characterizations available for this compound?

    A4: While the provided abstracts don't detail specific spectroscopic data, the synthesis papers mention characterization using IR and 1H NMR spectroscopy. [] These techniques confirm the compound's structure and purity. Further spectroscopic data might be available in the full research articles or supplementary information.

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